molecular formula C18H16F2N2O4S B2513024 N-(1-acetylindolin-6-yl)-2-((difluoromethyl)sulfonyl)benzamide CAS No. 2034408-65-4

N-(1-acetylindolin-6-yl)-2-((difluoromethyl)sulfonyl)benzamide

Cat. No. B2513024
CAS RN: 2034408-65-4
M. Wt: 394.39
InChI Key: CBSPTEXRIWGPTL-UHFFFAOYSA-N
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Description

N-(1-acetylindolin-6-yl)-2-((difluoromethyl)sulfonyl)benzamide (Cpd 22) is a chemical compound that has been studied for its potential use in scientific research. This compound has been synthesized using a specific method and has been found to have various biochemical and physiological effects.

Scientific Research Applications

Prodrug Development and Solubility Enhancement

Research has explored the use of sulfonamide and benzamide derivatives as prodrugs, aiming to enhance water solubility and bioavailability. For example, the study of various N-acyl derivatives of model sulfonamides evaluated potential prodrug forms for sulfonamide groups, which are prominent in carbonic anhydrase inhibitors. These compounds showed significant enzymatic hydrolysis, yielding parent sulfonamides and suggesting a route to improve drug solubility and bioavailability (Larsen, Bundgaard, & Lee, 1988).

Inhibition of Acetylcholinesterase (AChE)

Compounds containing benzamide and sulfonamide moieties have been investigated for their potential as AChE inhibitors, a target for the treatment of neurodegenerative diseases like Alzheimer's. A study on piperidine derivatives, including benzamide substituents, highlighted their substantial anti-AChE activity. The introduction of bulky groups into the benzamide structure significantly increased inhibitory activity, with certain derivatives showing remarkable potency as AChE inhibitors, suggesting a path for the development of new antidementia agents (Sugimoto et al., 1990).

Carbonic Anhydrase Inhibition

Benzamide derivatives have also been evaluated for their inhibition of carbonic anhydrases, enzymes involved in various physiological processes. This research area is of interest for designing drugs to treat conditions like glaucoma, epilepsy, and certain cancers. A study presented sulfonamide-bearing benzamides as potent inhibitors of human carbonic anhydrase I and II, demonstrating significant inhibitory activity at nanomolar levels. Such compounds can serve as lead candidates for further development in therapeutic applications targeting carbonic anhydrases (Tuğrak et al., 2020).

Synthesis and Modification Techniques

Advancements in synthetic methods for benzamide derivatives, including sulfonamide groups, have been crucial for developing new pharmacologically active compounds. For instance, nickel-catalyzed synthesis has been employed for direct sulfenylation and sulfonylation of benzamide derivatives, providing a convenient route to form valuable diaryl sulfides and sulfones. These methodologies enable the creation of compounds with potential biological activities, including anticancer, antimicrobial, and enzyme inhibition properties (Reddy, Qiu, Iwasaki, & Kambe, 2015).

properties

IUPAC Name

N-(1-acetyl-2,3-dihydroindol-6-yl)-2-(difluoromethylsulfonyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F2N2O4S/c1-11(23)22-9-8-12-6-7-13(10-15(12)22)21-17(24)14-4-2-3-5-16(14)27(25,26)18(19)20/h2-7,10,18H,8-9H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBSPTEXRIWGPTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C1C=C(C=C2)NC(=O)C3=CC=CC=C3S(=O)(=O)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-acetylindolin-6-yl)-2-((difluoromethyl)sulfonyl)benzamide

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